molecular formula C24H18ClNO3 B11567374 Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate

Cat. No.: B11567374
M. Wt: 403.9 g/mol
InChI Key: BLDWOSLRHNFAMA-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives typically involves several steps, including cyclization and condensation reactions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts to improve yield and efficiency. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used . These methods allow for the efficient production of isoquinoline derivatives on a large scale.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and halogenated isoquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . For example, they can inhibit certain enzymes involved in cancer cell proliferation .

Properties

Molecular Formula

C24H18ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-chlorobenzoate

InChI

InChI=1S/C24H18ClNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3

InChI Key

BLDWOSLRHNFAMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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